molecular formula C25H26ClN3O B12378128 (RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Cat. No.: B12378128
M. Wt: 419.9 g/mol
InChI Key: CTPVGIUCSWWLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GRT2932Q undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GRT2932Q has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the properties and functions of the ORL1 receptor.

    Biology: It is used in cellular and molecular biology research to investigate the signaling pathways and physiological roles of the ORL1 receptor.

    Medicine: It is used in pharmacological research to develop new therapeutic agents targeting the ORL1 receptor.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

GRT2932Q is unique compared to other similar compounds due to its nonpeptidic nature and specific agonistic activity towards the ORL1 receptor . Similar compounds include:

Properties

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

IUPAC Name

8-(1,2-dihydroacenaphthylen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C25H25N3O.ClH/c29-24-25(28(17-26-24)20-9-2-1-3-10-20)12-14-27(15-13-25)22-16-19-8-4-6-18-7-5-11-21(22)23(18)19;/h1-11,22H,12-17H2,(H,26,29);1H

InChI Key

CTPVGIUCSWWLNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C4CC5=CC=CC6=C5C4=CC=C6.Cl

Origin of Product

United States

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